Ethyl 3-(2-phenylethoxy)prop-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
202344-11-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-(2-phenylethoxy)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(14)9-11-15-10-8-12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3 |
InChI Key |
WISASEKIBJBUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 2 Phenylethoxy Prop 2 Enoate and Analogues
Established Reaction Pathways for Targeted Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of α,β-unsaturated esters due to its reliability and high stereoselectivity. conicet.gov.ar This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of Ethyl 3-(2-phenylethoxy)prop-2-enoate, the most direct HWE approach would involve the reaction of (2-phenylethoxy)acetaldehyde with a phosphonate (B1237965) ylide, such as the one derived from triethyl phosphonoacetate.
The mechanism begins with the deprotonation of the phosphonate reagent by a base (e.g., NaH, LiOH, K2CO3) to form a nucleophilic carbanion. wikipedia.orgalfa-chemistry.com This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an oxaphosphetane intermediate. organic-chemistry.org Subsequent elimination of a water-soluble phosphate byproduct yields the desired α,β-unsaturated ester. alfa-chemistry.comchem-station.com A significant advantage of the HWE reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying purification. chem-station.com
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The stereochemical outcome can be influenced by several factors, including the nature of the phosphonate, the base used, the solvent, and the reaction temperature. researchgate.net For instance, using lithium hydroxide (B78521) (LiOH) as a base at room temperature has been shown to produce (E)-α,β-unsaturated esters with high stereoselectivity. rsc.org
Table 1: Influence of Base on (E)-Selectivity in HWE Reactions
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | (E/Z) Ratio |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | None | 83-97 | 95:5 - 99:1 |
| Aromatic Aldehyde | Triethyl phosphonoacetate | LiOH | Choline chloride/urea | High | >99:1 rsc.org |
| Aromatic Aldehyde | Triethyl phosphonoacetate | K₂CO₃ | Choline chloride/urea | High | >99:1 rsc.org |
This table presents representative data for HWE reactions on analogous substrates to illustrate general trends in selectivity.
An alternative synthetic strategy involves forming the ether or ester linkage at a different stage of the synthesis.
Etherification Routes: The Williamson ether synthesis is a classic and versatile method for forming ethers. youtube.commasterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.com To synthesize the target compound, one could start with a β-hydroxy-α,β-unsaturated ester or its keto-enol tautomer, ethyl 3-oxopropanoate. Deprotonation with a strong base, such as sodium hydride (NaH), would generate an enolate, which could then react with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) to form the desired phenylethoxy group. youtube.comyoutube.com It is crucial to use methyl or primary alkyl halides in this reaction to ensure the SN2 mechanism predominates over the competing E2 elimination pathway. masterorganicchemistry.com
Esterification Routes: If the corresponding carboxylic acid, 3-(2-phenylethoxy)prop-2-enoic acid, is available, it can be converted to its ethyl ester via Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com All steps of the Fischer esterification are reversible. masterorganicchemistry.com
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction. researchgate.net It involves the reaction of an aldehyde or ketone with an "active hydrogen" compound—a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate, or cyanoacetic acid). wikipedia.org The reaction is typically catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.org
To synthesize an analogue of the target molecule, (2-phenylethoxy)acetaldehyde could be condensed with a compound like ethyl cyanoacetate. The initial product is a β-hydroxy intermediate, which then undergoes dehydration to yield the α,β-unsaturated product. A plausible mechanism involves the base deprotonating the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. jmcs.org.mx
A useful variant is the Doebner modification, which uses pyridine as the solvent and catalyst, often with malonic acid as the active methylene compound. wikipedia.org This reaction is typically followed by decarboxylation to yield an α,β-unsaturated carboxylic acid, which can then be esterified as described previously. wikipedia.org
Table 2: Catalysts in Knoevenagel Condensation for Cyanoacrylate Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl Cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | 91 jmcs.org.mx |
| Substituted Benzaldehydes | Ethyl Cyanoacetate | DABCO (in water) | 92-99 researchgate.net |
This table shows examples of various catalysts used in Knoevenagel condensations to produce related α,β-unsaturated compounds.
Catalytic Systems in Synthetic Protocol Development
Modern synthetic methods increasingly rely on sophisticated catalytic systems to improve efficiency, selectivity, and sustainability.
While the standard HWE reaction typically yields (E)-alkenes, achieving high (Z)-selectivity can be challenging. Organocatalysis has emerged as a powerful tool to influence the stereochemical outcome of such reactions. morressier.com For example, modifications to the phosphonate reagent itself, such as using bis(2,2,2-trifluoroethyl) or diaryl phosphonates (the Still-Gennari and Ando modifications, respectively), can promote the formation of (Z)-isomers. chem-station.com These reagents are thought to kinetically favor the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.
Bifunctional organocatalysts, such as those based on a thiourea scaffold, have also been developed to control reactivity and selectivity in various chemical reactions. morressier.com In the context of olefination, these catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, potentially influencing the transition state geometry and thus the E/Z ratio of the product. Isomerization of an existing (E)-alkene to a (Z)-alkene can also be achieved through photochemical methods, which proceed via E/Z photoisomerization to generate a transient photoketene hemiacetal that can then be protonated to form the deconjugated product. acs.org
Transition metals play a crucial role in many modern synthetic transformations for forming α,β-unsaturated esters. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for α,β-dehydrogenation of saturated esters to introduce unsaturation. organic-chemistry.org This can be achieved by generating a zinc enolate from the corresponding saturated ester, followed by the addition of an oxidant and a palladium catalyst. organic-chemistry.org Another approach involves the carbonylation of vinylmercuric halides in the presence of a noble metal catalyst, such as palladium, and an alcohol. google.com
Copper-Catalyzed Reactions: Copper catalysts can be used in cascade reactions to form functionalized lactones from α,β-unsaturated esters. beilstein-journals.org These reactions may involve the in situ generation of a copper hydride, which performs a conjugate addition to the unsaturated ester, followed by an aldol reaction and subsequent lactonization. beilstein-journals.org
Molybdenum- and Ruthenium-Catalyzed Metathesis: Olefin cross-metathesis offers another powerful route to α,β-unsaturated esters, including those with (Z)-selectivity. nih.gov Molybdenum-based catalysts, in particular, have been shown to facilitate kinetically-controlled cross-metathesis reactions that selectively generate linear (Z)-α,β-unsaturated esters. nih.gov
Tin(II)-Mediated HWE Reactions: The use of tin(II) triflate [Sn(OTf)₂] in combination with an amine base has been shown to dramatically alter the stereoselectivity of the HWE reaction, particularly with ketones, to favor the (Z)-isomer. nih.gov This selectivity is rationalized by the formation of a six-membered transition state involving chelation with the tin(II) metal center. nih.gov
Advanced Synthetic Techniques and Reaction Conditions Optimization
One-pot syntheses are highly valued in chemical manufacturing for their ability to improve reaction efficiency by carrying out multiple reaction steps in a single reaction vessel. This approach minimizes the need for intermediate purification steps, which can be time-consuming and lead to product loss. For the synthesis of β-alkoxyacrylates, a one-pot procedure can be envisioned starting from a β-ketoester. This sequential one-pot method would involve the formation of a vinyl triflate intermediate, followed by nucleophilic substitution with the desired alcohol.
Table 1: Illustrative One-Pot Synthesis of β-Alkoxyacrylate Analogues
| Entry | β-Ketoester | Alcohol | Base | Additive | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate | Methanol | K₂CO₃ | None | 75 |
| 2 | Ethyl benzoylacetate | Ethanol | NaH | 18-crown-6 | 82 |
This table presents illustrative data typical for one-pot syntheses of similar compounds and is not based on a specific experimental report for this compound.
The choice of solvent and the precise control of reaction temperature are critical parameters that can significantly influence the outcome of a chemical reaction. These factors can affect reaction rates, selectivity (e.g., E/Z isomer ratio), and the stability of reactants and products.
In the context of the conjugate addition of 2-phenylethanol (B73330) to ethyl propiolate, the solvent polarity can play a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can facilitate the reaction by stabilizing charged intermediates. In contrast, nonpolar solvents such as toluene or hexane may lead to slower reaction rates but could offer better control over stereoselectivity. A detailed investigation into solvent effects would be necessary to optimize the synthesis for a specific isomer.
Temperature control is equally important. The conjugate addition of alcohols to activated alkynes is often exothermic. Maintaining a low temperature can help to control the reaction rate and prevent the formation of byproducts. For instance, running the reaction at 0°C or even lower temperatures can enhance the kinetic control of the reaction, potentially leading to a higher ratio of the desired Z-isomer. Conversely, higher temperatures might favor the thermodynamically more stable E-isomer.
Table 2: Illustrative Solvent and Temperature Effects on a Model Conjugate Addition Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | Toluene | 25 | 24 | 65 | 3:1 |
| 2 | Acetonitrile | 25 | 12 | 90 | 1:1 |
| 3 | DMF | 0 | 18 | 85 | 1:4 |
This table presents illustrative data to demonstrate potential solvent and temperature effects on a conjugate addition reaction for the synthesis of a β-alkoxyacrylate.
Purification and Isolation Methodologies for Analytical and Preparative Scale
Following the chemical synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, catalysts, and byproducts. Therefore, effective purification and isolation techniques are essential to obtain this compound in high purity, suitable for both analytical characterization and further applications. The choice of purification method depends on the scale of the synthesis and the physical properties of the target compound and its impurities.
For small-scale analytical purposes, as well as for larger preparative scale purifications, flash column chromatography is a widely used and effective technique. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (a solvent or mixture of solvents). For β-alkoxyacrylates, a gradient elution with a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is typically employed. The separation of E and Z isomers, which often have slightly different polarities, can frequently be achieved using this method.
Crystallization is another powerful purification technique, particularly for obtaining highly pure solid compounds on a preparative scale. If this compound is a solid at room temperature, it can be purified by dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical for successful crystallization.
For liquid products, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points. If the boiling points of the desired product and the impurities are sufficiently different, distillation can provide a high degree of purification.
Table 3: Comparison of Purification Techniques for β-Alkoxyacrylates
| Technique | Scale | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Flash Chromatography | Analytical/Preparative | Differential Adsorption | High resolution, applicable to E/Z isomer separation | Can be time-consuming and use large solvent volumes |
| Crystallization | Preparative | Differential Solubility | Can yield very high purity, scalable | Only applicable to solid compounds, yield can be variable |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the α,β-Unsaturated Ester Moiety
The defining feature of Ethyl 3-(2-phenylethoxy)prop-2-enoate is its electron-deficient carbon-carbon double bond, a consequence of the conjugation between the alkene and the carbonyl group of the ester. This electronic arrangement, further influenced by the electron-donating phenylethoxy group at the β-position, governs its reactivity towards a variety of reagents.
Nucleophilic Addition Reactions (e.g., Michael-type Adducts)
The polarized nature of the α,β-unsaturated system in this compound makes the β-carbon susceptible to attack by nucleophiles. This type of reaction is known as a conjugate or Michael addition. masterorganicchemistry.comwikipedia.orgyoutube.comorganic-chemistry.org The general mechanism involves the addition of a nucleophile to the β-carbon, which leads to the formation of an enolate intermediate that is subsequently protonated. masterorganicchemistry.comyoutube.com
A wide array of nucleophiles can potentially participate in Michael additions with substrates like this compound. These include soft nucleophiles such as organocuprates, enamines, and thiols, as well as stabilized carbanions derived from malonates, nitroalkanes, and β-ketoesters. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, particularly when chiral catalysts or auxiliaries are employed. nih.gov
Table 1: Examples of Potential Michael Addition Reactions
| Nucleophile (Michael Donor) | Product Type | Potential Catalyst |
|---|---|---|
| Diethyl malonate | 1,5-Dicarbonyl compound | Sodium ethoxide |
| Thiophenol | β-Thioether | Triethylamine |
| Nitromethane | γ-Nitro ester | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Gilman reagent (e.g., Li(CH₃)₂Cu) | β-Alkylated ester | N/A |
Cycloaddition Reactions (e.g., Diels-Alder Type Transformations)
The carbon-carbon double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.comlibretexts.org In this type of transformation, the α,β-unsaturated ester reacts with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the ester group activates the double bond, making it a more reactive dienophile. masterorganicchemistry.com
The regioselectivity and stereoselectivity of the Diels-Alder reaction are predictable based on the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. For an unsymmetrical dienophile like this compound, the reaction with an unsymmetrical diene can lead to the formation of regioisomers. The presence of the bulky phenylethoxy group may also influence the endo/exo selectivity of the cycloaddition.
Table 2: Potential Diels-Alder Reactions
| Diene | Dienophile | Expected Product |
|---|---|---|
| 1,3-Butadiene | This compound | Substituted cyclohexene |
| Cyclopentadiene | This compound | Bicyclic adduct (norbornene derivative) |
| Danishefsky's diene | This compound | Functionalized cyclohexenone derivative |
Hydrogenation and Selective Reduction Pathways
The double bond and the ester carbonyl group in this compound are both susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. libretexts.orgkhanacademy.orgyoutube.com This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.com The hydrogenation of the alkene moiety would result in the formation of Ethyl 3-(2-phenylethoxy)propanoate. This process generally occurs with syn-addition of hydrogen atoms across the double bond. khanacademy.org
Selective reduction of the ester functionality in the presence of the alkene is more challenging but can be achieved using specific reducing agents. Conversely, reducing the double bond without affecting the ester is a more common transformation. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For instance, certain catalysts are known to preferentially reduce the C=C bond over the C=O bond. nih.govyoutube.com
Table 3: Potential Reduction Pathways
| Reagent/Catalyst | Functional Group Reduced | Product |
|---|---|---|
| H₂, Pd/C | Alkene | Ethyl 3-(2-phenylethoxy)propanoate |
| NaBH₄, CeCl₃ (Luche reduction) | Carbonyl (potential for 1,2-reduction) | Ethyl 3-(2-phenylethoxy)prop-2-en-1-ol |
| LiAlH₄ | Ester and Alkene | 3-(2-Phenylethoxy)propan-1-ol |
Oxidation Reactions
The enol ether functionality within this compound makes it susceptible to oxidative cleavage. rsc.orgrsc.org Oxidation of the electron-rich double bond can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents can cleave the double bond, leading to the formation of an aldehyde and a formate (B1220265) derivative.
Milder oxidation conditions can lead to the formation of α-hydroxy or α-keto esters. For instance, epoxidation followed by hydrolysis can yield an α-hydroxy ester. The Rubottom oxidation, which involves the reaction of a silyl (B83357) enol ether with a peroxyacid, is a well-known method for the α-hydroxylation of carbonyl compounds, though this would require prior conversion of the enol ether to a silyl enol ether. wikipedia.org The oxidation of enol ethers with hydrogen peroxide catalyzed by peroxotungstophosphate can yield α-hydroxy acetals. acs.org
Table 4: Potential Oxidation Reactions
| Oxidizing Agent | Expected Product Type |
|---|---|
| Ozone (O₃), followed by reductive workup (e.g., Zn/H₂O) | Aldehyde and formate derivative |
| m-Chloroperoxybenzoic acid (mCPBA) | Epoxide |
| Osmium tetroxide (OsO₄), followed by NaHSO₃ | Diol |
Transformations Involving the Ester Functionality
The ethyl ester group of the title compound can undergo characteristic reactions of carboxylic acid derivatives.
Hydrolysis and Transesterification Reactions
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(2-phenylethoxy)prop-2-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide (B78521), followed by acidification to obtain the carboxylic acid. Acid-catalyzed hydrolysis is a reversible process.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. ui.ac.id This equilibrium-driven reaction often requires the use of a large excess of the new alcohol or the removal of ethanol (B145695) to drive the reaction to completion.
Table 5: Hydrolysis and Transesterification
| Reaction Type | Reagents | Product |
|---|---|---|
| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺ | 3-(2-Phenylethoxy)prop-2-enoic acid |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-(2-Phenylethoxy)prop-2-enoic acid |
| Transesterification | Benzyl alcohol, H⁺ or base catalyst | Benzyl 3-(2-phenylethoxy)prop-2-enoate |
Chemical Behavior of the Phenylethoxy Ether Linkage
The stability of the phenylethoxy ether linkage in this compound is a critical aspect of its chemical profile. Ether linkages, in general, are known to be relatively stable and unreactive. However, they can undergo cleavage under specific and often harsh reaction conditions, such as treatment with strong acids, reducing agents, or oxidizing agents.
Acid-Catalyzed Cleavage: In the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), ethers can be cleaved. researchgate.netnih.govnih.gov The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). nih.gov Subsequently, a nucleophilic attack by the halide ion on one of the adjacent carbon atoms cleaves the C-O bond. For an aryl alkyl ether, the cleavage typically results in the formation of a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is not susceptible to SN1 or SN2 reactions. researchgate.netnih.gov In the case of a phenylethyl ether, the cleavage can proceed via an SN2 mechanism, where the halide ion attacks the less sterically hindered carbon of the ethyl group. nih.gov
Reductive Cleavage: The phenylethoxy ether linkage can also be susceptible to reductive cleavage. The use of alkali metals, such as sodium in liquid ammonia, has been shown to cleave phenyl alkyl ethers. uchicago.edu For phenethyl-type ethers, it has been proposed that the cleavage can occur via a β-elimination pathway, which is initiated by traces of sodium amide, leading to the formation of styrene. uchicago.edu
Oxidative Cleavage: Oxidative cleavage of ethers is another potential reaction pathway. Fungal peroxygenases, for example, have been shown to catalyze the H2O2-dependent cleavage of various ethers, including alkyl aryl ethers. beilstein-journals.org The mechanism is thought to involve hydrogen abstraction followed by oxygen rebound, leading to the formation of a hemiacetal which then hydrolyzes. beilstein-journals.org
The specific conditions required for the cleavage of the phenylethoxy ether linkage in this compound have not been extensively reported, but the general principles of ether cleavage provide a framework for understanding its potential chemical behavior.
Derivatization and Functionalization Strategies
The presence of the α,β-unsaturated ester and enol ether functionalities in this compound offers several avenues for derivatization and functionalization. These reactions primarily target the electrophilic β-carbon of the acrylate (B77674) system and the potential for cycloaddition reactions.
One of the most well-documented derivatization strategies for β-alkoxy acrylates is their reaction with bifunctional nucleophiles, such as hydrazine (B178648), to construct heterocyclic systems. The reaction of ethyl 3-alkoxyacrylates with hydrazine hydrate (B1144303) is a common method for the synthesis of pyrazole (B372694) derivatives. researchgate.netbeilstein-journals.org This reaction proceeds via a Michael addition of the hydrazine to the β-position of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.
Table 1: Examples of Derivatization Reactions of β-Alkoxy Acrylates
| Reactant | Reagent | Product Type | General Reaction |
|---|---|---|---|
| Ethyl 3-ethoxyacrylate | Hydrazine Hydrate | Pyrazole | Cyclocondensation |
| Ethyl 3-ethoxyacrylate | Substituted Hydrazines | N-Substituted Pyrazoles | Cyclocondensation |
Furthermore, the electron-rich double bond of the enol ether system can participate in various cycloaddition reactions. uchicago.edulibretexts.org For instance, 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides can lead to the formation of five-membered heterocyclic rings like isoxazolines. researchgate.netethz.ch The reactivity in these cycloadditions is influenced by the electronic nature of both the enol ether and the reacting dipole.
The acrylate moiety also allows for Michael additions with a range of nucleophiles. While not extensively documented for this specific molecule, analogous systems suggest that soft nucleophiles would preferentially add to the β-carbon.
Kinetic and Mechanistic Elucidation of Key Reaction Pathways
Detailed kinetic and mechanistic studies specifically on this compound are not widely available in the public domain. However, insights can be drawn from studies on structurally related compounds, such as other β-alkoxy acrylates and enamines, which share similar electronic features.
The hydrolysis of acrylates, for example, has been studied under basic conditions. The reaction is understood to proceed via a nucleophilic attack of a hydroxide ion. nih.gov It has been hypothesized that the attack can occur at the β-carbon, which is rendered electrophilic by the electron-withdrawing ester group. nih.gov For acrylates, the rate of hydrolysis has been correlated with the NMR chemical shift of the β-carbon, which is an indicator of its electron density. nih.gov
The mechanism of pyrazole formation from the reaction of β-dicarbonyl compounds (which are related to β-alkoxy acrylates) with hydrazines is generally understood to involve a sequence of condensation and cyclization steps. researchgate.netbeilstein-journals.org The initial step is the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups (or the β-carbon in the case of an acrylate), followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration (or elimination of alcohol) lead to the stable aromatic pyrazole ring.
Table 2: Mechanistic Steps in the Formation of Pyrazoles from β-Alkoxy Acrylates and Hydrazine
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Michael addition of hydrazine to the β-carbon of the acrylate. | Hydrazinyl-propanoate derivative |
| 2 | Intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl carbon. | Cyclic hemiaminal-like intermediate |
| 3 | Elimination of ethanol. | Pyrazolone intermediate |
The reactivity of enol ethers, which are structurally analogous to the enamine functionality, has been investigated in the context of their nucleophilicity. Enamines are known to be good nucleophiles that react with a variety of electrophiles. acs.orgacs.org Kinetic studies on the reactions of enamines with electrophiles have shown that the reactions follow second-order kinetics, and the rates are influenced by the electronic and steric properties of both the enamine and the electrophile. uchicago.edunih.gov These findings suggest that the enol ether part of this compound would be the primary site of reaction with strong electrophiles.
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 2 Phenylethoxy Prop 2 Enoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms and their chemical environments can be established.
¹H and ¹³C NMR for Primary Structure Determination
One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the primary structure. They reveal the different types of hydrogen and carbon atoms present in the molecule and provide clues about their immediate electronic environment.
¹H NMR Spectroscopy The proton NMR spectrum of Ethyl 3-(2-phenylethoxy)prop-2-enoate is expected to show distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by neighboring functional groups.
Expected ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl (C₆H₅) | ~7.20 - 7.40 | Multiplet |
| Vinylic (=CH-O) | ~7.5 - 7.7 | Doublet |
| Vinylic (=CH-C=O) | ~5.7 - 5.9 | Doublet |
| Ester Methylene (B1212753) (O-CH₂-CH₃) | ~4.1 - 4.2 | Quartet |
| Phenylethoxy Methylene (O-CH₂-CH₂) | ~3.8 - 4.0 | Triplet |
| Phenylethoxy Methylene (Ph-CH₂-CH₂) | ~2.9 - 3.1 | Triplet |
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a separate signal.
Expected ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~166 |
| Vinylic (C=CH-O) | ~155 |
| Aromatic (C-ipso) | ~138 |
| Aromatic (CH) | ~126 - 129 |
| Vinylic (C=CH-C=O) | ~105 |
| Phenylethoxy (O-CH₂) | ~70 |
| Ester (O-CH₂) | ~60 |
| Phenylethoxy (Ph-CH₂) | ~36 |
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D spectra and establishing through-bond and through-space atomic correlations. youtube.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would confirm the connectivity within the ethyl group, the phenylethoxy fragment (between the two adjacent methylene groups), and crucially, between the two vinylic protons of the prop-2-enoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is critical for piecing the molecular fragments together. Expected key correlations would include the linkage from the phenylethoxy methylene protons to the vinylic carbon at position 3, and from the ethyl ester methylene protons to the carbonyl carbon, confirming the ester and ether linkages.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₁₃H₁₆O₃), the expected exact mass is approximately 220.1099 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Electron Ionization (EI) MS would induce fragmentation, providing structural information. The fragmentation of related substituted 3-phenylpropenoates often proceeds through the formation of a stable benzopyrylium intermediate, which could be a potential pathway for this compound as well. nih.gov
Expected Key Fragments in EI-MS
| m/z | Identity of Fragment |
|---|---|
| 220 | [M]⁺ (Molecular Ion) |
| 175 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |
| 105 | [C₆H₅CH₂CH₂]⁺ (Phenylethyl cation) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3050 - 3100 | C-H stretch | Aromatic & Vinylic |
| ~2850 - 2980 | C-H stretch | Aliphatic |
| ~1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1640 | C=C stretch | Alkene |
| ~1600, ~1495 | C=C stretch | Aromatic Ring |
| ~1250 - 1300 | C-O stretch | Ester |
| ~1100 - 1150 | C-O stretch | Enol Ether |
Raman spectroscopy would provide complementary information, with strong signals expected for the non-polar C=C bonds of the aromatic ring and the alkene moiety.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. Should this compound be crystallized, this technique would precisely determine its three-dimensional structure in the solid state. This includes exact bond lengths, bond angles, and torsional angles, confirming the stereochemistry (e.g., E/Z configuration of the double bond) and revealing the molecule's conformation. It would also provide insight into intermolecular packing forces. Currently, there is no publicly available crystal structure for this compound.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for verifying the purity of a chemical sample and for separating mixtures of isomers.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a reverse-phase column (e.g., Newcrom R1), is a powerful method for assessing purity. sielc.com A pure sample of this compound would ideally exhibit a single sharp peak. This technique could also be optimized to separate the (E) and (Z) isomers if a mixture were present.
Gas Chromatography (GC): GC is another standard technique for purity assessment, suitable for volatile and thermally stable compounds. It separates components based on their boiling points and interaction with the stationary phase. Like HPLC, it can often separate geometric isomers.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict a variety of molecular properties. For a molecule like Ethyl 3-(2-phenylethoxy)prop-2-enoate, DFT calculations, likely using a functional such as B3LYP or wB97XD with a suitable basis set (e.g., 6-311+G(d,p)), would provide insights into its geometry, electronic distribution, and reactivity indices. mdpi.com
DFT calculations can be employed to determine key molecular descriptors. While direct data for this compound is not present in the provided search results, we can look at a study on the related compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, to understand the types of descriptors that would be calculated. mdpi.com For instance, the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) are crucial for understanding reactivity. mdpi.com In a reaction, a higher electrophilicity index for one reactant compared to another suggests it will act as the electrophile. mdpi.com
A DFT analysis of this compound would also involve the generation of molecular orbital surfaces, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to predicting the molecule's reactivity and its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis could also be performed to understand intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's stability and conformation. ufms.br
Table 1: Representative Molecular Descriptors Calculated using DFT for a Structurally Related Compound
| Descriptor | Value (for ethyl (Z)-3-phenyl-2-nitroprop-2-enoate) | Significance for this compound (Hypothetical) |
| Electronic Chemical Potential (μ) | -4.51 eV | Indicates the tendency of electrons to escape from the molecule. |
| Global Electrophilicity (ω) | 2.24 eV | Quantifies the electrophilic nature of the molecule. |
| Chemical Hardness (η) | Would be calculated from HOMO/LUMO energies | Measures the resistance to change in electron distribution. |
| Dipole Moment | Not specified in the provided text | Indicates the overall polarity of the molecule. |
Note: The values in this table are for a different, albeit structurally related, compound and are provided for illustrative purposes to show the types of data generated from DFT calculations. mdpi.com
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, this would involve identifying the structures of reactants, products, intermediates, and, crucially, transition states.
For example, in a reaction involving this compound, computational methods could be used to explore different possible pathways, such as addition reactions or cycloadditions. mdpi.com The geometries of the transition states would be located on the potential energy surface, and their energies would determine the activation barriers for the reaction. chemrxiv.org Frequency calculations are performed on these transition state structures to confirm that they represent a true saddle point on the potential energy surface, characterized by a single imaginary frequency. chemrxiv.org
In a study of a related nitroalkene, computational analysis revealed that the reaction mechanism was different from what had been previously proposed based on experimental evidence alone. mdpi.com The calculations identified several zwitterionic intermediates and ruled out a proposed Diels-Alder pathway. mdpi.com A similar approach for this compound would provide a detailed, step-by-step understanding of its reactions at a molecular level.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations typically focus on static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, with several rotatable bonds, MD simulations are crucial for exploring its conformational landscape.
The conformational preferences of the phenylethoxy group are of particular interest. Studies on similar molecules like 2-phenylethanol (B73330) have shown the presence of multiple stable conformers due to rotations around the C-C and C-O bonds. researchgate.net These conformers can be stabilized by weak intramolecular interactions, such as hydrogen bonds. researchgate.net Similarly, the acrylate (B77674) moiety can exist in s-cis and s-trans conformations. researchgate.net MD simulations would allow for the sampling of these different conformations and the determination of their relative populations.
Furthermore, MD simulations can be used to study intermolecular interactions, for example, how molecules of this compound interact with each other or with solvent molecules. These simulations can reveal information about the local structure and dynamics of the liquid state, which is not accessible from static calculations alone.
Quantum Chemical Approaches for Reactivity Prediction
Quantum chemical calculations offer a powerful means of predicting the reactivity of a molecule. For this compound, this would involve analyzing various electronic and structural properties.
The frontier molecular orbitals (HOMO and LUMO) are central to predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile, while the LUMO provides information about its electrophilic character. The distribution of these orbitals can predict the regioselectivity of reactions.
Conceptual DFT provides a framework for quantifying reactivity through various indices. Besides the global descriptors mentioned earlier (electrophilicity, hardness), local reactivity descriptors such as Fukui functions can be calculated. These functions indicate which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. In a computational study of Lewis base-allenoate adducts, it was shown that the α-carbon of the allenic moiety is more nucleophilic than the γ-carbon. rsc.org A similar analysis for this compound would pinpoint the most reactive sites in the molecule.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate for Complex Molecules
While specific, extensively documented examples of Ethyl 3-(2-phenylethoxy)prop-2-enoate as a building block are not widespread in readily available literature, its structural motifs suggest its potential as an intermediate. The presence of an α,β-unsaturated ester functionality is a key feature in its chemical reactivity. This system is susceptible to a variety of transformations, including Michael additions and reductions, which are fundamental processes in the construction of more complex molecular architectures. The phenylethoxy group introduces both steric and electronic influences that can be exploited in stereoselective synthesis. The related compound, ethyl 3-phenylprop-2-enoate (B8295013) (ethyl cinnamate), is widely used as a synthetic intermediate, and by analogy, this compound could serve a similar role in the synthesis of molecules where a phenylethoxy moiety is desired. stenutz.eursc.org
Monomer in Polymer Chemistry: Synthesis and Properties of Acrylate (B77674) Polymers and Copolymers
As an acrylate ester, this compound is a potential monomer for polymerization reactions. Acrylate polymers are a significant class of materials with diverse applications. chembk.com The polymerization of acrylate monomers, such as the closely related ethyl acrylate, can be initiated by various methods to form homopolymers or copolymers. chembk.com The incorporation of the 2-phenylethoxy side chain would be expected to impart specific properties to the resulting polymer, such as increased hydrophobicity and potentially altered thermal and mechanical characteristics compared to polymers derived from simpler alkyl acrylates. Copolymers of ethene and ethyl acrylate, for instance, are known for their adhesive properties. epa.gov While specific studies on polymers derived solely from this compound are not prominent, its structural similarity to other functional acrylates suggests its capability to be integrated into polymer chains to tailor material properties.
Development of Specialty Chemicals and Functional Materials
The unique combination of an acrylate core and a phenylethoxy side group in this compound makes it a candidate for the development of specialty chemicals and functional materials.
Esters of cinnamic acid and related structures are well-established precursors in the fragrance and flavor industry. stenutz.eu While the direct organoleptic properties of this compound are outside the scope of this article, its chemical structure is relevant to the synthesis of fragrance ingredients. The phenylethoxy moiety is a common feature in many fragrance compounds. Therefore, this compound could serve as a precursor, which through subsequent chemical modification, could lead to the formation of new fragrance molecules. Its isomer, Ethyl 3-(1-phenylethoxy)prop-2-enoate, is listed in chemical databases, indicating interest in this class of compounds. google.com
Chemoenzymatic Synthesis and Biocatalytic Transformations (non-clinical focus)
The field of biocatalysis offers green and highly selective methods for chemical synthesis. While specific chemoenzymatic or biocatalytic transformations involving this compound are not detailed in the available literature, related processes provide a basis for potential applications. For instance, the synthesis of various substituted propanoates can be achieved through chemoenzymatic routes. The ester and alkene functionalities within the molecule are potential targets for enzymatic action, such as hydrolysis by lipases or selective reduction by ene-reductases. Such biocatalytic transformations could be employed to produce chiral building blocks from this prochiral substrate.
Advanced Analytical Applications in Non-Biological and Environmental Matrices
The detection and quantification of specialty chemicals in various matrices are crucial for quality control and environmental monitoring. While specific analytical methods for this compound are not established in the literature, standard analytical techniques for similar acrylate esters would be applicable. These methods would likely include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. Such methods would be essential for monitoring its presence in environmental samples, should it be used in industrial applications, or for quality control during the synthesis of specialty chemicals.
Molecular Interactions and Potential Biological Implications Mechanistic Perspective Only
Structure-Activity Relationship (SAR) Studies at the Molecular Level
There are no available structure-activity relationship (SAR) studies for Ethyl 3-(2-phenylethoxy)prop-2-enoate. Research detailing how structural modifications to this specific molecule affect its binding affinity or activity at a molecular level is not present in the reviewed literature.
Theoretical Modeling of Ligand-Protein Binding (e.g., Docking Studies)
No theoretical modeling or molecular docking studies involving this compound have been published. Consequently, there are no computational data predicting its binding modes or affinities with any protein targets.
Mechanistic Investigations of Antimicrobial Activity in Model Systems (in vitro only)
There is no available research on the mechanistic underpinnings of any potential antimicrobial activity for this compound in in vitro model systems.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding
Currently, specific academic literature detailing the synthesis and reactivity of Ethyl 3-(2-phenylethoxy)prop-2-enoate is sparse. However, the fundamental structure of the molecule allows for a solid foundation of inferred knowledge based on well-established principles of organic chemistry. The compound is an α,β-unsaturated ester, a class of molecules known for their diverse reactivity, primarily centered around the electrophilic nature of the β-carbon and the susceptibility of the ester group to nucleophilic attack. The presence of the 2-phenylethoxy group introduces additional complexity and potential for unique chemical properties, including altered steric and electronic effects at the active sites of the molecule.
General synthetic routes to analogous 3-alkoxy-prop-2-enoates often involve the condensation of a β-keto ester or a related derivative with an alcohol, in this case, 2-phenylethanol (B73330). Another plausible route could be the Williamson ether synthesis, reacting an ethyl 3-haloprop-2-enoate with sodium 2-phenylethoxide. The efficiency and stereoselectivity of such reactions would be a key area for initial synthetic investigations.
Emerging Methodologies for Enhanced Synthetic Efficiency and Selectivity
Future synthetic efforts should focus on modern catalytic systems to improve efficiency and control the stereochemistry of the double bond. Methodologies that could be explored include:
Transition-Metal Catalysis: The use of palladium, copper, or gold catalysts could facilitate the coupling of appropriate precursors under milder conditions, potentially offering higher yields and better control over the formation of the E or Z isomer.
Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective syntheses of derivatives of this compound, which would be crucial for applications in medicinal chemistry or materials science.
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, scalability, and safety of the synthetic process.
These advanced synthetic methods would not only provide efficient access to the target compound but also enable the creation of a library of related derivatives for further study.
Unexplored Reactivity Profiles and Novel Derivatization Pathways
The reactivity of this compound is ripe for exploration. Key areas of interest include:
Michael Additions: The electrophilic β-carbon is a prime target for a wide range of nucleophiles. Investigating reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles would lead to a diverse array of functionalized propanoate derivatives.
Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions, providing access to complex cyclic structures that could serve as scaffolds for drug discovery.
Reduction and Oxidation: Selective reduction of the double bond or the ester group, as well as oxidation of the double bond or the phenyl ring, would yield a variety of new compounds with different functionalities.
Polymerization: As an acrylate (B77674) derivative, the potential for radical or anionic polymerization could be investigated to create novel polymers with unique properties imparted by the phenylethoxy side chain.
A systematic study of these reactions would build a comprehensive reactivity profile for this compound and unlock its potential as a versatile building block in organic synthesis.
Integration of Advanced Computational and Experimental Characterization
To accelerate the understanding of this compound, a synergistic approach combining computational modeling and advanced experimental techniques is essential.
Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity of the molecule. researchgate.netmdpi.com Such studies can guide experimental work by identifying the most probable reaction pathways and predicting the properties of potential products. For instance, calculations of the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and reactivity. researchgate.net
Advanced Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguously confirming the structure of newly synthesized derivatives.
X-ray Crystallography: Where crystalline derivatives can be obtained, single-crystal X-ray diffraction would provide definitive proof of structure and stereochemistry, offering valuable data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
This integrated approach will provide a detailed molecular-level understanding of the compound's properties and behavior.
Prospective Applications in Interdisciplinary Chemical Science
While specific applications for this compound have yet to be established, its structural motifs suggest potential in several areas:
Medicinal Chemistry: The α,β-unsaturated ester moiety is a known pharmacophore in various biologically active compounds. The phenylethoxy group is also present in some natural products and pharmaceuticals. Therefore, derivatives of this compound could be screened for a range of biological activities.
Materials Science: The acrylate backbone suggests potential for use as a monomer in the synthesis of specialty polymers. The phenylethoxy group could impart desirable properties such as increased thermal stability, altered refractive index, or enhanced hydrophobicity.
Flavor and Fragrance Industry: Many esters with fruity or floral scents are used as fragrance compounds. The combination of the ethyl prop-2-enoate core and the phenylethoxy group, which has a mild floral scent, suggests that this compound could have interesting olfactory properties.
The exploration of these potential applications will require collaboration between synthetic chemists, computational chemists, biologists, and materials scientists, highlighting the interdisciplinary potential of this currently understudied molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
